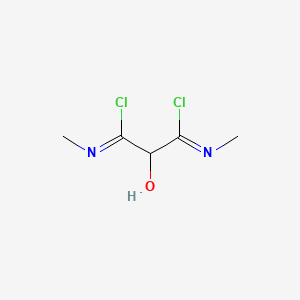
2.6-Naphthalene disulfonic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Naphthalene disulfonic acid sodium salt is an organic compound with the molecular formula C10H6(SO3Na)2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two sulfonic acid groups attached to the naphthalene ring. This compound is highly water-soluble and is used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
2,6-Naphthalene disulfonic acid sodium salt is typically synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid or oleum at elevated temperatures. The reaction mixture is then quenched in water, and the disodium salt is precipitated by adding sodium chloride and sodium sulfate . Industrial production methods often involve the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
2,6-Naphthalene disulfonic acid sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various oxidizing agents. For example, the compound can be oxidized to form naphthalene-2,6-dicarboxylic acid or reduced to form naphthalene-2,6-diamine . Substitution reactions often involve the replacement of the sulfonic acid groups with other functional groups, leading to the formation of a wide range of derivatives .
Applications De Recherche Scientifique
2,6-Naphthalene disulfonic acid sodium salt has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of dyes, pigments, and other organic compounds . In biology, it serves as a fluorescent tracer for studying the flow and transport of substances in aquatic systems . In medicine, it is used as an intermediate in the production of pharmaceuticals . Additionally, the compound is employed in the chemical industry as a tanning agent and in the production of azo-dyes .
Mécanisme D'action
The mechanism of action of 2,6-Naphthalene disulfonic acid sodium salt involves its interaction with various molecular targets and pathways. For instance, it can undergo regioselective 1,2-dioxygenation, leading to desulfonation and catabolism to 5-sulfosalicylic acid . This process is facilitated by specific enzymes and microbial strains, such as Moraxella, which can degrade the compound and utilize it as a growth substrate . The compound’s high water solubility and stability under various conditions make it an effective tracer and intermediate in various chemical processes .
Comparaison Avec Des Composés Similaires
2,6-Naphthalene disulfonic acid sodium salt is similar to other naphthalene sulfonates, such as 1,5-naphthalene disulfonic acid and 2,7-naphthalene disulfonic acid . it is unique in its specific substitution pattern, which imparts distinct chemical and physical properties. For example, 2,6-naphthalene disulfonic acid sodium salt has a higher solubility and different reactivity compared to its isomers . This uniqueness makes it particularly valuable in applications requiring specific chemical behavior and stability .
Propriétés
Formule moléculaire |
C10H6Na2O4S2 |
|---|---|
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
disodium;naphthalene-2,6-disulfinate |
InChI |
InChI=1S/C10H8O4S2.2Na/c11-15(12)9-3-1-7-5-10(16(13)14)4-2-8(7)6-9;;/h1-6H,(H,11,12)(H,13,14);;/q;2*+1/p-2 |
Clé InChI |
LSLKQCABUJNLGW-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C=CC(=C2)S(=O)[O-])C=C1S(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[3-[(4-fluorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile](/img/structure/B13413650.png)

![2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride](/img/structure/B13413660.png)
![6-[[10,13-dimethyl-17-[5-oxo-5-(2-sulfoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13413661.png)



![9,9'-Spirobi[fluorene]-2,7-diyldiboronic acid](/img/structure/B13413684.png)
